N-(4-hydroxy-2-nitrophenyl)acetamide
Overview
Description
"N-(4-hydroxy-2-nitrophenyl)acetamide" belongs to a class of compounds that often involves nitrophenyl groups and acetamide moieties. These compounds are studied for their various properties, including their synthesis, molecular structures, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "N-(4-hydroxy-2-nitrophenyl)acetamide" often involves nitration reactions, where a nitro group is introduced into an aromatic compound, followed by acylation to introduce the acetamide group. Techniques vary depending on the specific starting materials and desired products. For example, the degradation of acetaminophen in advanced oxidation processes generates a variety of products, including those with hydroxyl and nitro groups, which are similar in functionality to the target compound (Qutob et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of "N-(4-hydroxy-2-nitrophenyl)acetamide" would involve understanding the electronic distribution and geometry around the nitro and hydroxyl groups attached to the phenyl ring and how the acetamide moiety influences the overall stability and reactivity of the molecule. Computational methods, such as density functional theory (DFT), are often used to predict the most reactive sites in similar molecules (Qutob et al., 2022).
Chemical Reactions and Properties
Compounds with nitro and acetamide groups are involved in various chemical reactions, including reduction, hydrolysis, and nucleophilic substitution. The presence of a nitro group, in particular, can lead to the formation of reactive oxygen species under certain conditions, affecting the compound's chemical behavior and interactions with biological systems (Qutob et al., 2022).
Scientific Research Applications
Environmental Degradation and Toxicity Studies
A comprehensive review by Qutob et al. (2022) delves into the advanced oxidation processes (AOPs) used to degrade acetaminophen (ACT), a compound closely related to N-(4-hydroxy-2-nitrophenyl)acetamide, in aquatic environments. This study highlights the by-products and their biotoxicity, including compounds like hydroquinone and 4-aminophenol, which share structural similarities with N-(4-hydroxy-2-nitrophenyl)acetamide. The research underscores the environmental importance of understanding these compounds' degradation pathways to mitigate their ecosystem impacts (Qutob et al., 2022).
Future Directions
Future research on N-(4-hydroxy-2-nitrophenyl)acetamide could focus on better understanding its chemistry, including its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, as well as its potential role in the pharmacology and toxicology of 4-HPA .
properties
IUPAC Name |
N-(4-hydroxy-2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(12)4-8(7)10(13)14/h2-4,12H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZKMZSOGAOIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398613 | |
Record name | N-(4-hydroxy-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-nitrophenyl)acetamide | |
CAS RN |
7403-75-0 | |
Record name | MLS000757165 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-hydroxy-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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